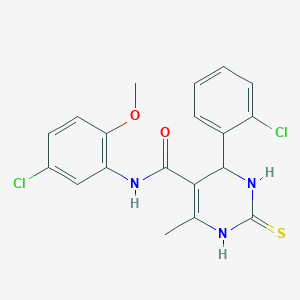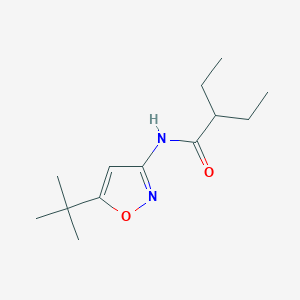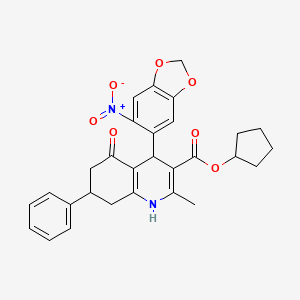![molecular formula C16H14BrNO B4938796 3-[(3-bromo-4-methylphenyl)amino]-1-phenyl-2-propen-1-one](/img/structure/B4938796.png)
3-[(3-bromo-4-methylphenyl)amino]-1-phenyl-2-propen-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(3-bromo-4-methylphenyl)amino]-1-phenyl-2-propen-1-one, also known as BMK, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. BMK is a yellowish powder that is soluble in organic solvents and is commonly used as a precursor in the synthesis of pharmaceutical compounds.
Mechanism of Action
The mechanism of action of 3-[(3-bromo-4-methylphenyl)amino]-1-phenyl-2-propen-1-one is not fully understood, but it is believed to act as a nucleophilic Michael acceptor, reacting with a variety of nucleophiles to form covalent adducts. This reactivity is thought to be responsible for the compound's ability to inhibit the activity of enzymes involved in inflammation and cancer.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects, including the inhibition of pro-inflammatory cytokines and the induction of apoptosis in cancer cells. The compound has also been shown to have antioxidant properties and may have a protective effect against oxidative stress.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 3-[(3-bromo-4-methylphenyl)amino]-1-phenyl-2-propen-1-one in laboratory experiments is its high reactivity, which allows for the rapid formation of covalent adducts with a variety of nucleophiles. However, the compound's reactivity can also be a limitation, as it may react with unintended targets in biological systems. Additionally, the synthesis of this compound can be challenging, requiring careful control of reaction conditions to ensure high yields and purity of the product.
Future Directions
There are many potential future directions for research involving 3-[(3-bromo-4-methylphenyl)amino]-1-phenyl-2-propen-1-one, including the development of new pharmaceutical compounds with anti-inflammatory and anti-cancer properties, the synthesis of high-performance materials using this compound as a precursor, and the investigation of the compound's potential as an antioxidant and neuroprotectant. Additionally, further studies are needed to better understand the mechanism of action of this compound and its potential interactions with biological systems.
Synthesis Methods
3-[(3-bromo-4-methylphenyl)amino]-1-phenyl-2-propen-1-one can be synthesized through a variety of methods, including the reaction of 3-bromo-4-methylacetophenone with aniline in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent such as ethanol or methanol and requires careful control of reaction conditions to ensure high yields and purity of the product.
Scientific Research Applications
3-[(3-bromo-4-methylphenyl)amino]-1-phenyl-2-propen-1-one has been extensively studied for its potential applications in the synthesis of pharmaceutical compounds, particularly those with anti-inflammatory and anti-cancer properties. Researchers have also investigated the use of this compound in the synthesis of organic semiconductors and as a precursor for the production of high-performance materials such as polymeric membranes.
Properties
IUPAC Name |
(E)-3-(3-bromo-4-methylanilino)-1-phenylprop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14BrNO/c1-12-7-8-14(11-15(12)17)18-10-9-16(19)13-5-3-2-4-6-13/h2-11,18H,1H3/b10-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YETRLJOTLVFVPW-MDZDMXLPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC=CC(=O)C2=CC=CC=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C(C=C1)N/C=C/C(=O)C2=CC=CC=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14BrNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
<0.7 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47200581 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-{[(2-chloro-4-iodophenyl)amino]carbonothioyl}-4-methoxybenzamide](/img/structure/B4938724.png)

![7-(1,3-benzodioxol-5-yl)-2-methyl-3-phenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B4938742.png)
![1-(2-methoxyphenyl)-4-[(5-methyl-3-isoxazolyl)carbonyl]piperazine](/img/structure/B4938746.png)
![1-(2,4-dimethylphenyl)-3-[4-(4-nitrophenyl)-1-piperazinyl]-2,5-pyrrolidinedione](/img/structure/B4938764.png)
![2-methoxy-N'-{3-methoxy-4-[(3-phenyl-2-propen-1-yl)oxy]benzylidene}acetohydrazide](/img/structure/B4938765.png)


![3-isopropyl-N-methyl-N-[(1-{2-[3-(trifluoromethyl)phenyl]ethyl}-4-piperidinyl)methyl]-5-isoxazolecarboxamide](/img/structure/B4938783.png)
![2-ethyl-N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]butanamide](/img/structure/B4938785.png)

![3-(ethylthio)-6-(5-methyl-2-furyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B4938807.png)

![5-{[1-(4-chlorophenyl)-1H-pyrrol-2-yl]methylene}-3-(2-propyn-1-yl)-1,3-thiazolidine-2,4-dione](/img/structure/B4938822.png)
